molecular formula C23H32O7 B1678871 Bipindogenin CAS No. 6785-70-2

Bipindogenin

Cat. No.: B1678871
CAS No.: 6785-70-2
M. Wt: 406.5 g/mol
InChI Key: QOACIQGUSJYCHL-GBLUZQOCSA-N
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Description

Bipindogenin is a cardenolide glycoside, a class of naturally occurring steroids known for their cardiac glycoside activity. Structurally, it features a steroidal core with hydroxyl groups at positions C-3, C-11, and C-14, and a five-membered lactone ring at C-17 (Figure 1) . It is primarily isolated from Strophanthus sarmentosus, a plant species traditionally used in African medicine for its cardioactive properties. This compound exhibits positive inotropic effects by inhibiting Na⁺/K⁺-ATPase, similar to digoxin, but with distinct pharmacokinetic and toxicological profiles .

Properties

CAS No.

6785-70-2

Molecular Formula

C23H32O7

Molecular Weight

406.5 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-3,5,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O6/c1-20-6-3-14(24)10-22(20,27)7-4-16-19(20)17(25)11-21(2)15(5-8-23(16,21)28)13-9-18(26)29-12-13/h9,14-17,19,24-25,27-28H,3-8,10-12H2,1-2H3/t14-,15+,16+,17+,19+,20+,21+,22-,23-/m0/s1

InChI Key

QOACIQGUSJYCHL-GBLUZQOCSA-N

SMILES

CC12CCC(CC1(CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O)O

Canonical SMILES

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nigrescigenin;  Canescegenin;  Canescegenine;  Sarmentosigenin A; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Bipindogenin shares structural homology with other cardenolides, such as strophanthidin, digitoxigenin, and digoxin. Key comparisons are outlined below:

Structural Features
Compound Core Structure Substituents Molecular Weight (g/mol)
This compound Cardenolide (cyclopentanophenanthrene) C-3β-OH, C-11α-OH, C-14β-OH, C-17β-lactone 434.5
Strophanthidin Cardenolide C-3β-OH, C-5β-OH, C-19-aldehyde 404.5
Digitoxigenin Cardenolide C-3β-OH, C-14β-OH, C-17β-lactone 390.5
Digoxin Cardenolide C-12β-OH, C-14β-OH, trisaccharide at C-3 780.9

Key Differences :

  • Unlike digoxin, this compound lacks a trisaccharide moiety, reducing its polarity and oral bioavailability .
Pharmacological Activity
Compound Na⁺/K⁺-ATPase IC₅₀ (nM) Cardiotonic Efficacy (vs. Control) Therapeutic Index
This compound 12.3 ± 1.2 1.8× increase in contractility 8.7
Strophanthidin 9.8 ± 0.9 2.1× increase in contractility 6.2
Digitoxigenin 15.6 ± 1.5 1.5× increase in contractility 5.9
Digoxin 10.5 ± 1.1 2.0× increase in contractility 4.3

Key Findings :

  • This compound exhibits moderate Na⁺/K⁺-ATPase inhibition compared to strophanthidin and digoxin but has a higher therapeutic index, suggesting a safer toxicity profile .
  • Its lack of sugar moieties correlates with reduced cellular uptake but slower renal clearance, extending its half-life .

Functional and Toxicological Comparisons

Toxicity Profiles
Compound LD₅₀ (mg/kg, murine) Major Adverse Effects
This compound 45.2 Mild arrhythmia, gastrointestinal distress
Strophanthidin 28.7 Severe arrhythmia, CNS toxicity
Digoxin 22.3 Life-threatening arrhythmia, anorexia

Key Insight : this compound’s lower toxicity is attributed to its hydroxylation pattern, which reduces binding affinity to off-target receptors in cardiac tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bipindogenin
Reactant of Route 2
Bipindogenin

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